molecular formula C15H16O3 B2467397 diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 212757-12-5

diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2467397
CAS No.: 212757-12-5
M. Wt: 244.29
InChI Key: GGRGOXDLLVXREZ-XQHKEYJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.29. The purity is usually 95%.
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Scientific Research Applications

Isomerization and Stereoselective Preparation of Heterocycles

  • Diendo-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes isomerization when boiled in acidic or basic solutions, converting to exo-3-aroylbicyclo[2.2.1]heptane-endo-2-carboxylic acids. This conversion is pivotal for the stereoselective preparation of heterocycles, forming norbornene diendo- and diexo-fused heterocycles, which are valuable in various chemical synthesis applications (Miklós et al., 2002).

Pyrroloepoxyquinazoline Synthesis

  • The compound is involved in the formation of condensed pyrroloepoxyquinazolines, which are synthesized from various γ-oxocarboxylic acids. These reactions and the resultant products are important in medicinal chemistry and other fields for their structural and potential pharmacological properties (Kanizsai et al., 2007).

Enantiopure Analogues Synthesis

  • The compound is used in the synthesis of enantiopure analogues of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are restricted analogues of 3-hydroxyproline. This synthesis involves a series of complex chemical reactions starting with the Diels–Alder reaction, and these analogues are valuable in producing pharmaceutical compounds (Avenoza et al., 2002).

High-Performance Liquid Chromatographic Enantioseparation

  • The compound plays a role in the high-performance liquid chromatographic enantioseparation of amino alcohols, where it helps in the separation and identification of enantiomers of diendo- and diexo-3-aminobicyclo[2.2.1]heptane-2-methanol derivatives. This process is crucial in the quality control and development of various pharmaceutical and chemical products (Péter et al., 2001).

Synthesis of Fully Alicyclic Polyimides

  • It's utilized in the synthesis of fully alicyclic polyimides, demonstrating its importance in material science, particularly in the creation of new polymers with potential applications in various industries, including electronics and coatings (Matsumoto, 2001).

Properties

IUPAC Name

(1S,2S,3R,4R)-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRGOXDLLVXREZ-XQHKEYJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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